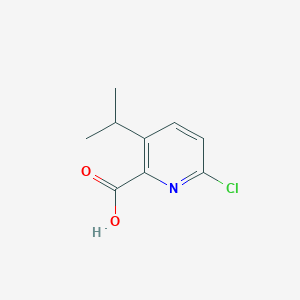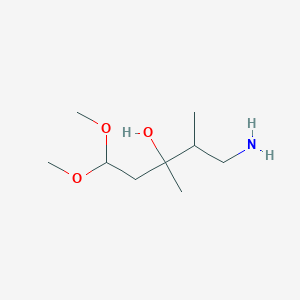
2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound that features a pyrazole ring substituted with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the formation of the pyrazole ring followed by iodination. The process may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring can be iodinated using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
- 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
- 2-amino-3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanoic acid
Uniqueness
The presence of the iodine atom in 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid distinguishes it from its halogenated analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions, making it unique in its applications and effects.
Propiedades
Fórmula molecular |
C7H10IN3O2 |
|---|---|
Peso molecular |
295.08 g/mol |
Nombre IUPAC |
2-amino-3-(4-iodopyrazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H10IN3O2/c1-7(9,6(12)13)4-11-3-5(8)2-10-11/h2-3H,4,9H2,1H3,(H,12,13) |
Clave InChI |
IIXMZYQQQQAWTP-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=C(C=N1)I)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)








![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)
![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)

![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
